molecular formula C7H6BrN3O B13909364 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine

Cat. No.: B13909364
M. Wt: 228.05 g/mol
InChI Key: OOHFJTUJABYATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine is a brominated triazolopyridine derivative featuring a fused triazole and pyridine ring system. The compound is distinguished by a bromine atom at the 8-position and a methoxy group at the 5-position of the heterocyclic scaffold. Triazolopyridines are a critical class of nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization, while the methoxy group contributes electron-donating effects, influencing electronic properties and solubility .

Synthetic routes to such compounds often involve microwave-assisted, catalyst-free methodologies. For instance, enaminonitriles and benzohydrazides undergo tandem transamidation, nucleophilic addition, and condensation under microwave irradiation to yield triazolopyridines efficiently (60–85% yields) . This approach avoids metal catalysts, addressing environmental and economic concerns associated with traditional methods .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

8-bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-9-4-10-11(6)7/h2-4H,1H3

InChI Key

OOHFJTUJABYATL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NC=NN12)Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

While specific applications of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the provided search results, the information available allows us to infer potential applications based on its properties and related compounds.

Chemical Properties and Structure
8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine has the following characteristics:

  • Name: 8-bromo-5-methoxy-[1, 2, 4]triazolo[1, 5-a]pyridine
  • Molecular Formula: C7H6N3OBrC_7H_6N_3OBr
  • Molecular Weight: 228.05
  • CAS Number: 2609037-46-7
  • Purity: ±\pm 97%

This compound features a triazolopyridine core with bromine and methoxy substituents. Triazolopyridines are heterocyclic compounds, which are known for their diverse biological activities and applications in various fields .

Potential Applications
Given the structural features and the general applications of similar compounds, 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine may have the following applications:

  • Building Block in Organic Synthesis: It can serve as a building block for synthesizing more complex molecules . The bromine substituent allows for further chemical modifications, such as cross-coupling reactions, to introduce other functional groups .
  • Pharmaceutical Research: Triazole and pyridine derivatives are frequently explored in pharmaceutical research due to their potential biological activities . This compound could be a starting point for synthesizing potential drug candidates.
  • Agrochemical Research: Heterocyclic compounds, including those with pyridine and triazole rings, have applications in agricultural biotechnology . They can act as growth regulators or be used to improve plant development .
  • Material Science: Heterocyclic compounds are used in material science for creating new materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation . The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent type, position, and synthetic pathways. Below is a detailed comparison of 8-bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine with structurally related analogs:

Table 1: Comparative Analysis of Triazolopyridine Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Physical Properties Safety/Regulatory Notes
8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-a]pyridine Br (C8), OMe (C5) Microwave-mediated, catalyst-free tandem reaction Not explicitly reported; inferred antibacterial potential from analogs Likely moderate solubility (polar OMe group) No specific SDS; handle as hazardous
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (12) Br (C7) Oxidative cyclization of amidines Antibacterial (Gram-positive: MIC 0.5–2 µg/mL) White solid; soluble in DMSO/THF Requires PPE; avoid inhalation
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH2 (C2) Iodine-catalyzed multicomponent reaction Antifungal, insecticidal MW 213.03; IR (C=S): 1,249–1,268 cm⁻¹ Sigma-Aldrich: For research only
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C8), Cl (C6) Suzuki coupling Research use (kinetoplastid inhibition) M.Wt 232.47; store at RT GLPBIO: Not for human use
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), Me (C5) Metal-free cyclization Herbicidal activity Pale yellow solid; DMF-soluble Limited safety data

Key Observations:

Substituent Effects on Reactivity and Applications: Bromine Position: Bromine at C8 (target compound) vs. C5 or C7 alters electronic distribution and cross-coupling reactivity. For example, 7-bromo derivatives show potent antibacterial activity, while 5-bromo-2-amine analogs exhibit antifungal properties . Methoxy vs.

Synthetic Efficiency :

  • Microwave-assisted methods (target compound) achieve higher yields (60–85%) and shorter reaction times (<1 hour) compared to iodine-catalyzed or oxidative cyclization routes (55–70% yields, 2–19 hours) .

Biological Activity :

  • Antibacterial activity is strongly influenced by substituent position. 7-Bromo derivatives (e.g., compound 12) inhibit S. aureus at MIC 0.5 µg/mL, whereas 5-methoxy substitution may shift activity toward Gram-negative pathogens .

For example, 8-bromo-2-methyl derivatives mandate PPE and ventilation , while the target compound’s methoxy group may reduce volatility compared to methyl analogs.

Biological Activity

8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities, including anticancer properties and other pharmacological effects.

  • Molecular Formula : C7H6N3OBr
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 2609037-46-7

Synthesis

The synthesis of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine can be achieved through various methods, including microwave-mediated synthesis and traditional organic reactions. The compound is typically synthesized from starting materials such as substituted pyridines and triazoles under controlled conditions to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine. It has shown effectiveness against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)2.43 - 7.84Induction of apoptosis via caspase activation
HepG2 (Liver)4.98 - 14.65Microtubule destabilization

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for cancer cell proliferation and survival .

Other Biological Activities

In addition to its anticancer properties, 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine exhibits a range of other biological activities:

  • Antibacterial Activity : The compound has demonstrated significant antibacterial properties against various strains of bacteria.
  • Anti-inflammatory Effects : It has been noted for its potential in reducing inflammation in preclinical studies.
  • Antiviral Activity : Some derivatives of triazolo-pyridines have shown promise against viral infections.

Case Studies

A notable study evaluated the compound's effects on breast cancer cells (MDA-MB-231). The results indicated that treatment with 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine led to morphological changes consistent with apoptosis and enhanced caspase-3 activity at higher concentrations . This study underscores the compound's potential as a therapeutic agent in oncology.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction of 8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine with target proteins involved in cancer progression. These studies revealed strong binding affinities with proteins related to cell cycle regulation and apoptosis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.